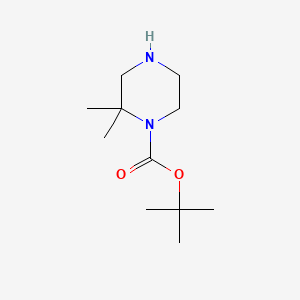

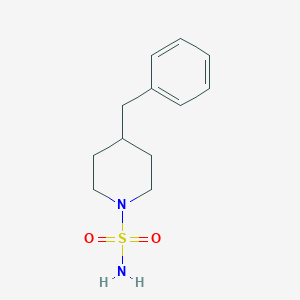

4-Benzylpiperidine-1-sulfonamide

Overview

Description

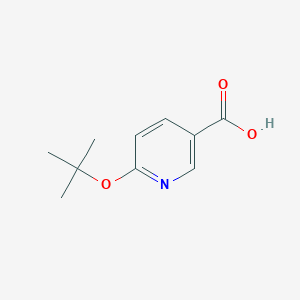

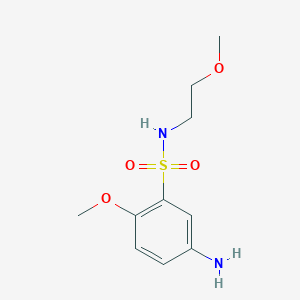

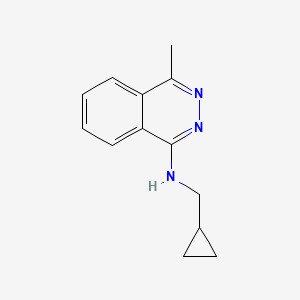

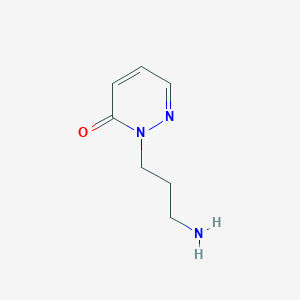

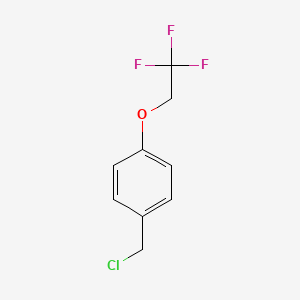

4-Benzylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C12H18N2O2S . It is a type of sulfonamide, a group of compounds that have a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides, including this compound, often involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . A series of 14 novel phthalimide-benzenesulfonamide derivatives were synthesized, indicating the possibility of creating a variety of compounds with the sulfonamide functional group .Molecular Structure Analysis

Sulfonamides, including this compound, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of reactions. For example, they can act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .Physical and Chemical Properties Analysis

This compound has a molecular weight of 254.35 . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .Scientific Research Applications

Antibacterial and Antiviral Applications

Sulfonamides, a significant class of synthetic bacteriostatic antibiotics, have been used for the therapy of bacterial infections caused by microorganisms. Their antibacterial efficacy extends to treating infections before the advent of penicillin. Beyond antibacterial applications, sulfonamides like the antiviral HIV protease inhibitor amprenavir have shown versatility in treating viral infections (Gulcin & Taslimi, 2018).

Anticancer Applications

The structural motif of sulfonamides, including 4-Benzylpiperidine-1-sulfonamide, has been exploited in anticancer research. Sulfonamides have been identified as potential antitumor agents due to their ability to inhibit various cancer-related enzymes and processes. Their application in cancer treatment underscores the chemical versatility and therapeutic potential of sulfonamide derivatives (Carta, Supuran, & Scozzafava, 2012).

Environmental Impact and Degradation

Sulfonamides, due to their widespread use in healthcare and veterinary medicine, have been detected in the environment, raising concerns about their impact on microbial populations and human health. The persistence of sulfonamides in environmental settings necessitates understanding their fate and strategies for mitigation. Research on microbial degradation pathways offers insights into bioremediation techniques that can alleviate environmental contamination by sulfonamides (Deng, Li, & Zhang, 2018).

Analytical and Detection Methods

Advancements in analytical techniques for detecting sulfonamides, including this compound, have been significant. These methods are crucial for quality control in pharmaceutical manufacturing, environmental monitoring, and ensuring food safety. Capillary electrophoresis and other chromatographic techniques have been developed to identify and quantify sulfonamide compounds accurately (Hoff & Kist, 2009).

Mechanism of Action

The mechanism of action of sulfonamides, including 4-Benzylpiperidine-1-sulfonamide, involves inhibiting and replacing p-aminobenzoic acid in the enzyme dihydropteroate synthetase. This enzyme is important for the production of folate, and its inhibition eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division .

Future Directions

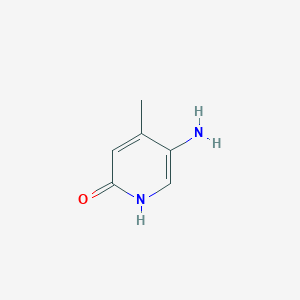

Piperidine derivatives, including 4-Benzylpiperidine-1-sulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety is an area of ongoing scientific interest .

Properties

IUPAC Name |

4-benzylpiperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-17(15,16)14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHLZJXJNUPZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517643.png)

![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)